4-Hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Hydroxy-2’-trifluoromethyl-[1,1’-biphenyl]-3-carboxylic acid” is a chemical compound that contains a trifluoromethyl group (-CF3) and a carboxylic acid group (-COOH). The trifluoromethyl group is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The carboxylic acid group is a common functional group in organic chemistry, consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoroacetimidoyl chloride derivatives and ethyl 2-cyanoacetate, followed by intramolecular cyclization . This process can be carried out using sodium hydride in acetonitrile by conventional and microwave irradiation methods .Molecular Structure Analysis
The molecular structure of this compound includes a biphenyl core with a trifluoromethyl group and a hydroxy group attached to one of the phenyl rings, and a carboxylic acid group attached to the other phenyl ring . The trifluoromethyl group is known for its strong electron-withdrawing effect, which can significantly influence the properties of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the trifluoromethyl and carboxylic acid groups. The trifluoromethyl group is known for its strong electron-withdrawing effect, which can make the compound more reactive . The carboxylic acid group can participate in various reactions, including esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by the presence of the trifluoromethyl and carboxylic acid groups. The trifluoromethyl group is known for its strong electron-withdrawing effect, which can influence the acidity and reactivity of the compound . The carboxylic acid group can participate in hydrogen bonding, which can influence the compound’s solubility and melting point .Scientific Research Applications
Fluorinated Building Blocks and Synthetic Chemistry
“Selection of boron reagents for Suzuki–Miyaura coupling.” Chemical Society Reviews, 2014, 43(11), 3630–3650. DOI: 10.1039/c3cs60197h
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “4-Hydroxy-2’-trifluoromethyl-[1,1’-biphenyl]-3-carboxylic acid” requires appropriate safety measures. These may include avoiding dust formation, avoiding breathing in mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
The future directions for research on this compound could involve exploring its potential applications in various fields, such as medicinal chemistry, materials science, and agriculture . The unique properties of the trifluoromethyl group make it a valuable functional group in the design of new organic compounds .
properties
IUPAC Name |
2-hydroxy-5-[2-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)11-4-2-1-3-9(11)8-5-6-12(18)10(7-8)13(19)20/h1-7,18H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKNIKWPHLFUQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.